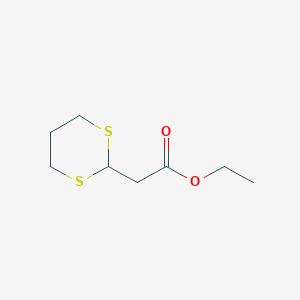
1,3-Dithiane-2-acetic acid, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane-2-acetic acid, ethyl ester is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
1,3-Dithiane-2-acetic acid, ethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3/Et2O) as a catalyst . This reaction yields the desired compound with good efficiency. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
1,3-Dithiane-2-acetic acid, ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form trans bis-sulfoxide using asymmetric oxidation protocols.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound participates in syn-selective aldol reactions, where it acts as a nucleophile.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include boron trifluoride etherate (BF3/Et2O) for synthesis, and various oxidizing and reducing agents for subsequent transformations. Major products formed from these reactions include trans bis-sulfoxide and α-keto esters .
Aplicaciones Científicas De Investigación
1,3-Dithiane-2-acetic acid, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,3-Dithiane-2-acetic acid, ethyl ester exerts its effects involves its reactivity as a nucleophile. The compound can form carbanions, which are highly reactive intermediates that participate in various chemical reactions. These carbanions can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
1,3-Dithiane-2-acetic acid, ethyl ester can be compared with other similar compounds such as:
1,3-Dithiolane-2-acetic acid, ethyl ester: Similar in structure but with different reactivity due to the presence of a dithiolane ring instead of a dithiane ring.
Ethyl 1,3-dithiane-2-carboxylate: Another dithiane derivative used in similar synthetic applications.
Ethyl diethoxyacetate: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable carbanions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
70562-14-0 |
|---|---|
Fórmula molecular |
C8H14O2S2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-dithian-2-yl)acetate |
InChI |
InChI=1S/C8H14O2S2/c1-2-10-7(9)6-8-11-4-3-5-12-8/h8H,2-6H2,1H3 |
Clave InChI |
LLVWFZOQANNVNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
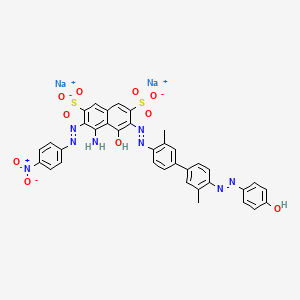

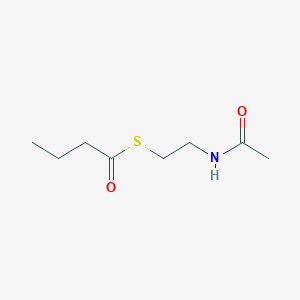

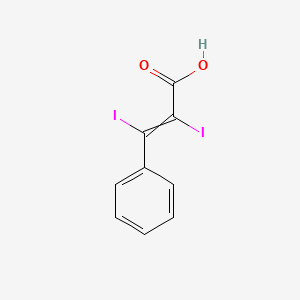


![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
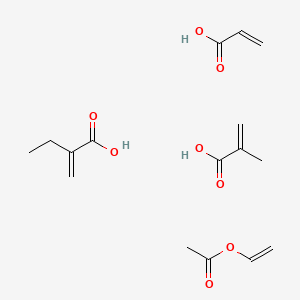
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)

